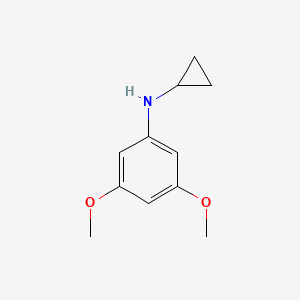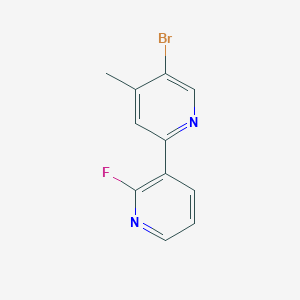
5-Bromo-2-(2-fluoropyridin-3-yl)-4-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(2-fluoropyridin-3-yl)-4-methylpyridine: is a heterocyclic organic compound that contains both bromine and fluorine atoms. This compound is of significant interest in the field of medicinal chemistry due to its potential applications in drug discovery and development. The presence of both bromine and fluorine atoms in the pyridine ring enhances its reactivity and allows for various chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(2-fluoropyridin-3-yl)-4-methylpyridine typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 2-(2-fluoropyridin-3-yl)-4-methylpyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-2-(2-fluoropyridin-3-yl)-4-methylpyridine can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can lead to the formation of different hydrogenated derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while oxidation reactions can produce pyridine carboxylic acids.
Scientific Research Applications
Chemistry: 5-Bromo-2-(2-fluoropyridin-3-yl)-4-methylpyridine is used as a building block in organic synthesis
Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological targets. It serves as a probe to investigate enzyme activities and receptor binding.
Medicine: The compound has potential applications in drug discovery. Its derivatives are explored for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its unique properties make it suitable for the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(2-fluoropyridin-3-yl)-4-methylpyridine depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting enzymes or binding to specific receptors. The presence of bromine and fluorine atoms can enhance the binding affinity and selectivity of the compound towards its molecular targets. The exact pathways involved vary based on the biological system and the specific derivative used.
Comparison with Similar Compounds
5-Bromo-2-fluoropyridine: This compound lacks the methyl group present in 5-Bromo-2-(2-fluoropyridin-3-yl)-4-methylpyridine, which can affect its reactivity and applications.
2-(2-Fluoropyridin-3-yl)-4-methylpyridine:
5-Bromo-2-(2-fluoropyridin-3-yl)methanol: This compound contains a hydroxyl group instead of a methyl group, leading to different reactivity and applications.
Uniqueness: The presence of both bromine and fluorine atoms in this compound makes it unique compared to its analogs. These halogen atoms enhance its reactivity and allow for diverse chemical modifications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C11H8BrFN2 |
|---|---|
Molecular Weight |
267.10 g/mol |
IUPAC Name |
5-bromo-2-(2-fluoropyridin-3-yl)-4-methylpyridine |
InChI |
InChI=1S/C11H8BrFN2/c1-7-5-10(15-6-9(7)12)8-3-2-4-14-11(8)13/h2-6H,1H3 |
InChI Key |
YNUWXNKCEDMGPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1Br)C2=C(N=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


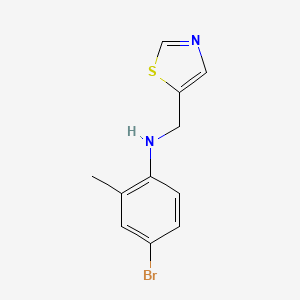
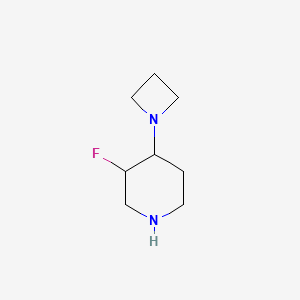
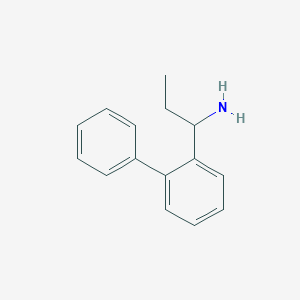
![tert-Butyl 3-cyano-5-methoxy-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B13250221.png)
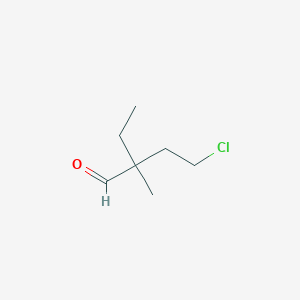
![2-Amino-2-[4-(aminomethyl)phenyl]acetic acid](/img/structure/B13250224.png)
![4-Chloro-5-cyclopropylthieno[2,3-d]pyrimidine](/img/structure/B13250230.png)
![(2,2-Dimethylpropyl)[(4-fluorophenyl)methyl]amine](/img/structure/B13250231.png)
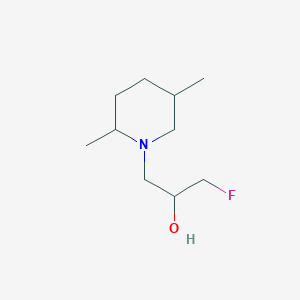
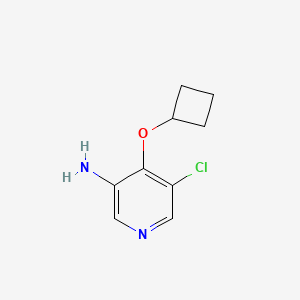
![1-([2-(3-Bromophenyl)cyclopropyl]carbonyl)piperazinehydrochloride](/img/structure/B13250259.png)
